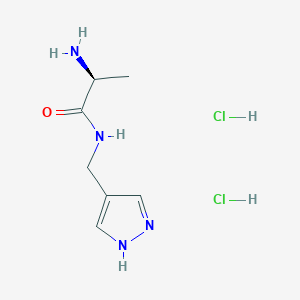
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4O and its molecular weight is 241.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide
- Molecular Formula : C₆H₈Cl₂N₄O
- Molecular Weight : 195.06 g/mol
Biological Activity Overview
The biological activity of (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride has been investigated across various studies, focusing primarily on its antimicrobial, anti-inflammatory, and neuroprotective properties.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings indicate that the compound can inhibit both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
- Mechanism of Action : The compound appears to reduce the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation in experimental models .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride indicate that it may modulate glutamatergic signaling pathways.
- Receptor Interaction : The compound has been identified as a positive allosteric modulator of NMDA receptors, which play a crucial role in synaptic plasticity and memory function . This modulation could potentially provide therapeutic benefits in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. Results demonstrated a dose-dependent inhibition, supporting its potential use as an antibacterial agent in clinical settings .
- Anti-inflammatory Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups, suggesting its viability as an anti-inflammatory treatment .
- Neuroprotection in Animal Models : Research involving models of neurodegeneration showed that the compound could improve cognitive function and reduce neuronal loss, indicating its potential application in treating conditions like Alzheimer's disease .
特性
IUPAC Name |
(2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(8)7(12)9-2-6-3-10-11-4-6;;/h3-5H,2,8H2,1H3,(H,9,12)(H,10,11);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJAUJBYONWTTJ-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CNN=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CNN=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














